molecular formula C23H22N2O3S B11251006 6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11251006
M. Wt: 406.5 g/mol
InChI Key: HBSCKKGGPIDOQJ-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo[c,e][1,2]thiazine core, followed by the introduction of the dimethyl and phenylethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: A closely related compound with similar structural features.

    6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Lacks the phenylethyl group but shares the core structure.

    N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Similar but without the dimethyl groups.

Uniqueness

6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of both dimethyl and phenylethyl groups, which can influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

6,7-dimethyl-5,5-dioxo-N-(2-phenylethyl)benzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-16-14-18(23(26)24-13-12-17-8-4-3-5-9-17)15-20-19-10-6-7-11-21(19)29(27,28)25(2)22(16)20/h3-11,14-15H,12-13H2,1-2H3,(H,24,26)

InChI Key

HBSCKKGGPIDOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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